molecular formula C10H11NO5S B2395038 {[(3-Acetylphenyl)sulfonyl]amino}acetic acid CAS No. 790270-98-3

{[(3-Acetylphenyl)sulfonyl]amino}acetic acid

Cat. No.: B2395038
CAS No.: 790270-98-3
M. Wt: 257.26
InChI Key: HINKTCFJKCXJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid involves several steps. One common method includes the sulfonylation of 3-acetylphenylamine followed by the reaction with glycine. The reaction conditions typically involve the use of a sulfonyl chloride reagent in the presence of a base such as pyridine or triethylamine. The industrial production methods are similar but often optimized for larger scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

{[(3-Acetylphenyl)sulfonyl]amino}acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

{[(3-Acetylphenyl)sulfonyl]amino}acetic acid is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it is used as a reagent for the synthesis of various derivatives. In biology, it is utilized in proteomics research to study protein interactions and functions. Its applications in medicine include potential use in drug development due to its unique chemical properties .

Mechanism of Action

The mechanism of action of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

{[(3-Acetylphenyl)sulfonyl]amino}acetic acid can be compared with similar compounds such as:

Properties

IUPAC Name

2-[(3-acetylphenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5S/c1-7(12)8-3-2-4-9(5-8)17(15,16)11-6-10(13)14/h2-5,11H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINKTCFJKCXJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.